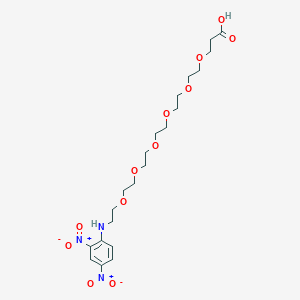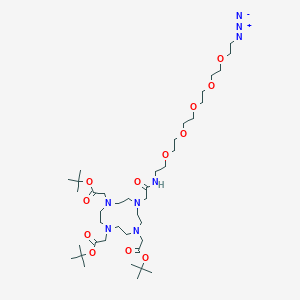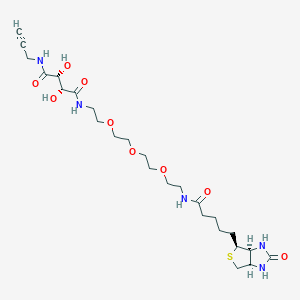
DPP7-IN-5385
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DPP7-IN-5385 is an inhibitor of dipeptidyl peptidase 7 (DPP7).
科学的研究の応用
Fluorescent Probes and Chemistry
Diketopyrrolopyrrole (DPP) dyes, including derivatives like DPP7-IN-5385, have significant roles in supramolecular chemistry for designing fluorescent dyes. They offer advantages like high fluorescence quantum yields and good light and thermal stability. Recent progress in DPP-based fluorescent probes has led to their applications in recognizing biologically relevant species, including ions, reactive oxygen species, and gases (Kaur & Choi, 2015).
Structural Insights and Inhibition Mechanisms
Understanding the structure of human DPP7 and its complexes with selective inhibitors, like this compound, aids in designing specific inhibitors. This is crucial for developing less cross-reactive drugs. The unique architectural organization of DPP7's domains provides insights into the evolutionary relationship of prolyl-specific peptidases (Bezerra et al., 2012).
Biochemical and Molecular Studies
Studies on human dipeptidyl peptidase IV (DPP-IV) and its mutants, including tyrosine residues, contribute to understanding the catalytic mechanisms and specificity of DPPs, which can be extrapolated to derivatives like this compound. This understanding is essential for inhibitor design against specific DPP family members (Bjelke et al., 2004).
DPPs in Bacteria
DPPs are key in amino acid metabolism in bacteria like Porphyromonas gingivalis. The characterization of prokaryotic DPPs, including DPP7, expands understanding of amino acid and energy metabolism in prokaryotes. This knowledge is crucial for developing strategies targeting bacterial DPPs, potentially including this compound (Ohara-Nemoto et al., 2014).
DPP7 in Disease Research
DPP7's role in diseases like chronic lymphocytic leukemia highlights its potential as a therapeutic target. The DPP2/DPP7 apoptosis assay, which determines the B-cell activation stage, predicts prognosis in CLL, indicating the potential significance of inhibitors like this compound in disease research and therapy (Danilov et al., 2010).
特性
分子式 |
C11H23BN2O3 |
|---|---|
分子量 |
242.13 |
IUPAC名 |
(R)-(1-(1-Aminocyclohexane-1-carboxamido)butyl)boronic acid |
InChI |
InChI=1S/C11H23BN2O3/c1-2-6-9(12(16)17)14-10(15)11(13)7-4-3-5-8-11/h9,16-17H,2-8,13H2,1H3,(H,14,15)/t9-/m0/s1 |
InChIキー |
QXHRZFDDFCMPJJ-VIFPVBQESA-N |
SMILES |
CCC[C@@H](B(O)O)NC(C1(N)CCCCC1)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
DPP7 IN-5385; DPP7-IN 5385; DPP7 IN 5385; DPP7-IN-5385 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(10Z,14Z)-8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetramethyl-5,20,21,22,23,24-hexahydroporphyrin-2-yl]propanoic acid](/img/structure/B1192573.png)




